molecular formula C18H16O6 B1643897 Alpinone 3-acetate CAS No. 139906-49-3

Alpinone 3-acetate

Cat. No.: B1643897
CAS No.: 139906-49-3
M. Wt: 328.3 g/mol
InChI Key: XXVKJERGKQQVSX-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpinone 3-acetate: is a bioactive compound isolated from the seeds of Alpinia japonica, a plant belonging to the ginger family (Zingiberaceae). This compound has garnered attention due to its significant anti-inflammatory properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpinone 3-acetate typically involves the acetylation of alpinone, a naturally occurring diarylheptanoid. The acetylation process is carried out using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods: Industrial production of this compound involves the extraction of alpinone from Alpinia japonica seeds followed by chemical acetylation. The extraction process includes solvent extraction using ethanol or methanol, followed by purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Alpinone 3-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alpinone 3-acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of alpinone 3-acetate involves the inhibition of pro-inflammatory pathways. It exerts its effects by modulating the expression of genes involved in inflammation, such as cytokines and chemokines. This compound targets molecular pathways like the NF-κB pathway, leading to reduced production of inflammatory mediators .

Comparison with Similar Compounds

Comparison: Alpinone 3-acetate is unique due to its natural origin and specific anti-inflammatory mechanisms. Unlike hydrocortisone, which is a synthetic corticosteroid, this compound is derived from a natural source and exhibits similar anti-inflammatory potential with fewer side effects. Compared to moronic acid and pachymic acid, this compound has a distinct molecular structure and targets different inflammatory pathways .

Properties

IUPAC Name

[(2R,3R)-5-hydroxy-7-methoxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-10(19)23-18-16(21)15-13(20)8-12(22-2)9-14(15)24-17(18)11-6-4-3-5-7-11/h3-9,17-18,20H,1-2H3/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVKJERGKQQVSX-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Alpinone 3-acetate
Reactant of Route 2
Alpinone 3-acetate
Reactant of Route 3
Reactant of Route 3
Alpinone 3-acetate
Reactant of Route 4
Alpinone 3-acetate
Reactant of Route 5
Alpinone 3-acetate
Reactant of Route 6
Alpinone 3-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.